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Introduction

Ancient DNA (aDNA) extraction is a meticulous process aimed at recovering small quantities of
highly fragmented and damaged genetic material from historical and paleontological
specimens. A significant challenge in this field is the co-extraction of various environmental
inhibitors, such as humic acids from soil, which can impede downstream molecular analyses
like Polymerase Chain Reaction (PCR) and next-generation sequencing. Furthermore, the low
concentration of endogenous DNA in extracts makes efficient recovery paramount. Co-
precipitants are often used during ethanol precipitation to enhance the recovery of these trace
amounts of nucleic acids. Linear polyacrylamide (LPA) has emerged as a highly effective,
inert carrier for this purpose.

Advantages of Linear Polyacrylamide (LPA) as a Co-precipitant

Linear polyacrylamide is a synthetic polymer that serves as an excellent co-precipitant for
nucleic acids for several key reasons:

 Inert Nature: Unlike biological carriers such as glycogen or tRNA, LPA is chemically
synthesized and does not contain any nucleic acids.[1] This eliminates the risk of
contamination with exogenous DNA or RNA, which is a critical consideration in aDNA studies
where distinguishing endogenous from contaminant DNA is essential.

o Enhanced Recovery of Low-Concentration DNA: aDNA is often present in picogram
amounts. LPA facilitates the quantitative precipitation of these minute quantities of nucleic
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acids from dilute solutions.[2] It forms a distinct, visible pellet after centrifugation, which helps
in carefully removing the supernatant without losing the precious DNA.

o Removal of Inhibitors: Nucleic acid extracts from ancient samples like bones, teeth, and
sediments are frequently contaminated with potent enzymatic inhibitors.[3][4] An LPA-based
precipitation step can be integrated into extraction protocols to effectively purify DNA from
these inhibitory compounds, leading to improved success in subsequent enzymatic
reactions.[3][4]

» No Interference with Downstream Applications: LPA does not inhibit enzymatic reactions.[2] It
does not interfere with A260/A280 spectrophotometric readings used for DNA quantification
and purity assessment.[2] This ensures that the purified aDNA is compatible with sensitive
downstream applications, including PCR, gPCR, and library preparation for high-throughput
sequencing.

Comparative Data on Co-precipitants

While direct quantitative comparisons of LPA with other co-precipitants in the context of aDNA
extraction from a single, consistent set of samples are not extensively detailed in the cited
literature, the established properties of each allow for a qualitative and functional comparison.
The following table summarizes the key characteristics based on available information.
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Linear
Feature Polyacrylamide Glycogen tRNA/Yeast RNA
(LPA)
) Biological (from ) )
Source Synthetic Biological (from yeast)
mussels/oysters)
Risk of Nucleic Acid Low, but potential for o
o None High (it is RNA)
Contamination trace amounts
Interference with Can interfere with
] No ] Yes
A260/A280 Reading A230 reading
o ) Generally low, but ) ]
Inhibition of Enzymatic Can interfere with
) No some batches may )
Reactions o some reactions
contain inhibitors
o Forms a clearly visible o o
Pellet Visibility Forms a visible pellet Forms a visible pellet

white pellet

Primary Advantage in
aDNA

Inert nature and high

purity of final product

Effective carrier for

small DNA amounts

Effective carrier, but
introduces exogenous
nucleic acids

Experimental Workflow for aDNA Extraction using
LPA

The following diagram illustrates a typical workflow for extracting ancient DNA from a bone
sample, incorporating an LPA co-precipitation step for purification and concentration.
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Fig 1. aDNA extraction workflow with LPA precipitation.
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Protocol: Ancient DNA Extraction from Bone with
LPA Purification

This protocol is a composite method adapted from established aDNA extraction techniques,
incorporating a final purification and concentration step using linear polyacrylamide. It is
intended for use in a dedicated cleanroom facility designed for aDNA work to prevent
contamination.

Materials and Reagents:

Bone or tooth sample

» Sterile, DNA-free consumables (tubes, pipette tips, etc.)

» Variable-speed drill with sterile bits or a cryogenic mill

e 0.5M EDTA, pH 8.0 (DNA-free)

¢ Proteinase K (20 mg/mL)

» Lysis Buffer: 0.45 M EDTA, 1 mg/mL Proteinase K, pH 8.0 (prepare fresh)

e Linear Polyacrylamide (LPA), 5 mg/mL solution (e.g., Thermo Fisher Scientific)

e 3 M Sodium Acetate (NaOAc), pH 5.2

¢ 100% Ethanol (ice-cold)

e 80% Ethanol (ice-cold)

» Nuclease-free water or TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

» Refrigerated centrifuge

Procedure:

o Sample Preparation: a. Select a dense part of the bone (e.g., petrous bone or long bone
cortex). b. Decontaminate the bone surface by lightly cleaning with a 1-2% bleach solution,
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followed by rinsing with DNA-free water. Irradiate with UV light (254 nm) for 15-20 minutes
per side. c. Using a sterile drill bit at low speed or a cryogenic mill, grind the bone into a fine
powder (approximately 30-50 mg).

e Lysis and DNA Extraction: a. Transfer the bone powder to a sterile 2 mL microcentrifuge
tube. b. Add 1 mL of freshly prepared Lysis Buffer to the bone powder. c. Incubate the tube
on a rotating wheel at 37°C overnight (12-18 hours) to digest the bone matrix and release
DNA. d. Centrifuge the tube at 16,000 x g for 5 minutes to pellet the undigested bone powder
and other debris. e. Carefully transfer the supernatant, which contains the DNA, to a new
sterile 1.5 mL tube. Be cautious not to disturb the pellet.

o LPA Co-Precipitation and Purification: a. To the ~1 mL of supernatant, add 1/10th volume of
3 M Sodium Acetate, pH 5.2 (approximately 100 pL). Mix gently by inversion. b. Add 2-4 uL
of 5 mg/mL LPA solution (final concentration of 10-20 pg). Mix gently. c. Add 2.5 volumes of
ice-cold 100% ethanol (approximately 2.5 mL). Invert the tube several times to mix. d.
Incubate at -20°C for at least 2 hours (or overnight) to allow the DNA to precipitate. e.
Centrifuge at maximum speed (216,000 x g) at 4°C for 30 minutes. A small white pellet
containing the LPA and DNA should be visible. f. Carefully decant the supernatant without
disturbing the pellet. g. Wash the pellet by adding 1 mL of ice-cold 80% ethanol. h.
Centrifuge at 16,000 x g at 4°C for 10 minutes. i. Carefully decant the ethanol. Remove any
residual ethanol with a fine pipette tip. j. Air-dry the pellet for 5-10 minutes at room
temperature. Do not over-dry, as this can make the DNA difficult to resuspend.

e Resuspension and Storage: a. Resuspend the dried pellet in 30-50 pL of nuclease-free water
or TE buffer. The volume can be adjusted based on the expected DNA yield and desired final
concentration. b. Incubate at 37°C for 10-15 minutes to aid resuspension. c. Store the
purified aDNA extract at -20°C for short-term storage or -80°C for long-term storage.

Conclusion

The use of linear polyacrylamide as a co-precipitant offers a significant advantage in ancient
DNA extraction protocols. Its inert nature and high efficiency in recovering trace amounts of
nucleic acids while aiding in the removal of potent PCR inhibitors make it an invaluable tool for
researchers.[3][4] By incorporating an LPA precipitation step into standard extraction workflows,
scientists can improve the yield and purity of aDNA, thereby increasing the success rate of
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downstream applications and enabling more robust insights into the genetic history of ancient
life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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